molecular formula C10H9BrO2 B1278946 2-Bromo-6-methoxy-1-indanone CAS No. 62015-79-6

2-Bromo-6-methoxy-1-indanone

Cat. No. B1278946
CAS RN: 62015-79-6
M. Wt: 241.08 g/mol
InChI Key: VTTUAPDDJQOXBO-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-1-indanone is a brominated organic compound with a methoxy group attached to an indanone structure. While the specific compound is not directly studied in the provided papers, related brominated indanones and their derivatives have been synthesized and investigated for various properties and potential applications. These compounds are of interest due to their potential use in photochromic materials, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of brominated indanones and their derivatives often involves halogenation reactions, where bromine atoms are introduced into the molecular structure. For instance, the synthesis of brominated bi-1H-indene diones was achieved by substituting hydrogen atoms in the methyl group on the benzene rings with bromines, which significantly affected the properties of the compounds . Similarly, the synthesis of 4-methyl-5-methoxyindan-1-one involved nuclear bromination followed by catalytic debromination and hydrogenolysis . These methods highlight the importance of selective bromination and the use of catalysts in the synthesis of brominated indanones.

Molecular Structure Analysis

The molecular structure of brominated indanones can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a dibromomethyl bi-1H-indene dione was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . Additionally, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined by X-ray crystallographic analysis, which also showed partial isomerization in solution . These studies demonstrate the importance of structural characterization in understanding the properties of brominated indanones.

Chemical Reactions Analysis

Brominated indanones can undergo various chemical reactions, including interactions with nucleophiles. For instance, 3-bromo-5-methoxyfuran-2(5H)-one reacted with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by internal nucleophilic substitution . Such reactions are crucial for the functionalization and transformation of brominated indanones into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indanones are influenced by the presence of bromine atoms and other substituents in the molecule. The photochromic and photomagnetic properties of brominated bi-1H-indene diones were investigated, showing that the substitution of hydrogen atoms with bromines considerably affected these properties . The crystal structure of brominated cyclohexanone oxime revealed that the bromo and methoxyethoxy groups were oriented axially, affecting the molecule's conformation and intermolecular interactions . These analyses are essential for understanding how structural changes can impact the behavior and potential applications of brominated indanones.

Scientific Research Applications

  • Biological Activity

    • Field : Biochemistry
    • Application : 1-indanones and their derivatives have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
    • Results : The results or outcomes obtained would also depend on the specific use case. For example, in the case of their use as antiviral agents, the outcome would be the inhibition of viral replication .
  • Synthesis of Mechanism-Based Inhibitors

    • Field : Organic Chemistry
    • Application : 2-Bromo-6-methoxy-3-phenyl-1-indanone has been synthesized from chalcone and used as an interesting bromo reagent for further transformations .
    • Method : The synthesis involves a Nazarov reaction of chalcone in the presence of trifluoroacetic acid, which gives 6-methoxy-3-phenyl-1-indanone in 88% yield. This is followed by a reaction with bromine in diethyl .
    • Results : The result of this process is 2-Bromo-6-methoxy-3-phenyl-1-indanone, which can be used for further transformations .
  • Synthesis of 5-Methoxyninhydrin

    • Field : Organic Chemistry
    • Application : 6-Methoxy-1-indanone has been used in the synthesis of 5-methoxyninhydrin .
    • Results : The result of this process is 5-methoxyninhydrin .
  • Organic Chemical Synthesis Intermediate

    • Field : Organic Chemistry
  • Biological Activity

    • Field : Biochemistry
    • Application : 1-indanones and their derivatives have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
    • Results : The results or outcomes obtained would also depend on the specific use case. For example, in the case of their use as antiviral agents, the outcome would be the inhibition of viral replication .
  • Synthesis of Mechanism-Based Inhibitors

    • Field : Organic Chemistry
    • Application : 2-Bromo-6-methoxy-3-phenyl-1-indanone has been synthesized from chalcone and used as an interesting bromo reagent for further transformations .
    • Method : The synthesis involves a Nazarov reaction of chalcone in the presence of trifluoroacetic acid, which gives 6-methoxy-3-phenyl-1-indanone in 88% yield. This is followed by a reaction with bromine in diethyl .
    • Results : The result of this process is 2-Bromo-6-methoxy-3-phenyl-1-indanone, which can be used for further transformations .
  • Synthesis of 5-Methoxyninhydrin

    • Field : Organic Chemistry
    • Application : 6-Methoxy-1-indanone has been used in the synthesis of 5-methoxyninhydrin .
    • Results : The result of this process is 5-methoxyninhydrin .
  • Organic Chemical Synthesis Intermediate

    • Field : Organic Chemistry
    • Application : 6-Bromo-1-indanone is used as an organic chemical synthesis intermediate .
  • Biological Activity

    • Field : Biochemistry
    • Application : 1-indanones and their derivatives have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
    • Results : The results or outcomes obtained would also depend on the specific use case. For example, in the case of their use as antiviral agents, the outcome would be the inhibition of viral replication .
  • Synthesis of Mechanism-Based Inhibitors

    • Field : Organic Chemistry
    • Application : 2-Bromo-6-methoxy-3-phenyl-1-indanone has been synthesized from chalcone and used as an interesting bromo reagent for further transformations .
    • Method : The synthesis involves a Nazarov reaction of chalcone in the presence of trifluoroacetic acid, which gives 6-methoxy-3-phenyl-1-indanone in 88% yield. This is followed by a reaction with bromine in diethyl .
    • Results : The result of this process is 2-Bromo-6-methoxy-3-phenyl-1-indanone, which can be used for further transformations .
  • Synthesis of 5-Methoxyninhydrin

    • Field : Organic Chemistry
    • Application : 6-Methoxy-1-indanone has been used in the synthesis of 5-methoxyninhydrin .
    • Results : The result of this process is 5-methoxyninhydrin .
  • Organic Chemical Synthesis Intermediate

    • Field : Organic Chemistry
    • Application : 6-Bromo-1-indanone is used as an organic chemical synthesis intermediate .
    • Results : The result of this process would depend on the specific synthesis that 6-Bromo-1-indanone is being used in .

properties

IUPAC Name

2-bromo-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTUAPDDJQOXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2=O)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455114
Record name 2-bromo-6-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-1-indanone

CAS RN

62015-79-6
Record name 2-bromo-6-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

49.2 g (102 mmol) of tetra-n-butylammonium tribromide are added in fractions over the course of 15 minutes, at room temperature, to 16.2 g (100 mmol) of 6-methoxy-indan-1-one dissolved in 400 ml of methanol and 1 liter of dichloromethane, and the mixture is then stirred overnight at room temperature. After evaporation, the residue is taken up in 500 ml of dichloromethane and washed twice with 250 ml of N hydrochloric acid. Drying over magnesium sulphate and concentration, and then rapid filtration over 500 g of silica (eluant: dichloromethane) yield 23.4 g of the desired product.
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Hayler - researchportal.bath.ac.uk
… A search of the literature revealed that House and McDaniel79 had prepared 2-(2'-bromo-6'-methoxy-r-indanyl)-l,3-dioxolane (105) from 2-bromo-6-methoxy-1indanone in 34 % yield …
Number of citations: 0 researchportal.bath.ac.uk
JD Hayler - 1988 - search.proquest.com
This thesis discusses approaches towards the synthesis of 9-hydroxy-5, 11-dimethyl-6H-[pyrido [4, 3-b] fluorene, the 6-carbon analogue of 9-hydroxyellipticine. The work is based on …
Number of citations: 3 search.proquest.com

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